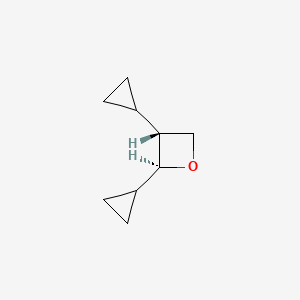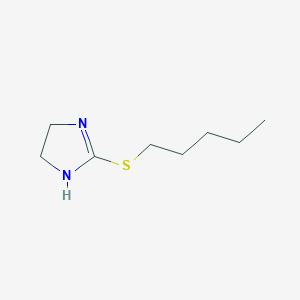
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is a heterocyclic compound that features a benzoxathiol ring fused with a phenyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzoic acid with phenylacetic acid derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, leading to the formation of the benzoxathiol ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzoxathiol ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the benzoxathiol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxathiol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.
Medicine
In medicinal chemistry, this compound derivatives are being explored as potential therapeutic agents for treating infections and inflammatory conditions. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity. It is also used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This leads to the modulation of biochemical pathways and the exertion of its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzothiazole: Similar structure but lacks the acetic acid moiety.
2-Phenylbenzoxazole: Contains an oxygen atom in place of the sulfur atom in the benzoxathiol ring.
2-Phenylbenzothiazine: Features a nitrogen atom in the ring structure.
Uniqueness
(2-Phenyl-2H-1,3-benzoxathiol-2-yl)acetic acid is unique due to the presence of both the benzoxathiol ring and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule set it apart from similar compounds.
Propiedades
Número CAS |
62675-09-6 |
|---|---|
Fórmula molecular |
C15H12O3S |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-(2-phenyl-1,3-benzoxathiol-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O3S/c16-14(17)10-15(11-6-2-1-3-7-11)18-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,17) |
Clave InChI |
ZVJRBIMDKHQJTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(OC3=CC=CC=C3S2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


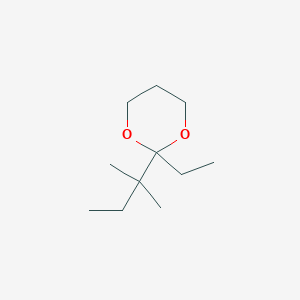
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
![1-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}pyrrolidine](/img/structure/B14516455.png)
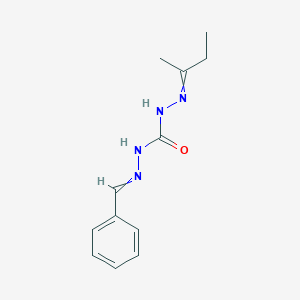

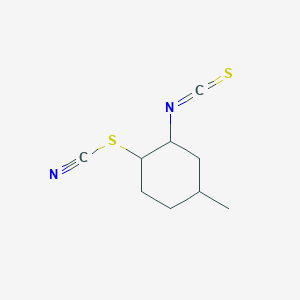
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)



